Oil Yellow OB, also known as 1-(o-tolylazo)-2-naphthylamine, is a synthetic oil-soluble azo dye. [, ] It belongs to the class of Sudan dyes, which are characterized by their solubility in organic solvents rather than water. [, ] Oil Yellow OB has primarily been used in scientific research as a model compound to study various physicochemical phenomena, particularly in the fields of surfactant chemistry and material science. [, , , , , , , , ]
Molecular Structure Analysis
The molecular structure of Oil Yellow OB consists of a diazo group (-N=N-) connecting a phenyl group substituted with a methyl group (o-tolyl) to a naphthalene ring with an amine group (-NH2). [, ] The presence of both hydrophobic (hydrocarbon chains) and hydrophilic (azo and amine groups) moieties contributes to its surface-active properties and ability to interact with various molecules. [, , ]
Mechanism of Action
The mechanism of action of Oil Yellow OB in the context of scientific research primarily involves its interaction with surfactants and other molecules through hydrophobic and electrostatic forces. [, , ] This interaction often leads to its incorporation into micelles, which are aggregates of surfactant molecules in solution. [, , , , , , , , ] The solubilization of Oil Yellow OB within micelles is driven by the tendency of its hydrophobic regions to minimize contact with water, while its hydrophilic regions interact with the polar headgroups of the surfactant molecules. [, ]
Physical and Chemical Properties Analysis
Oil Yellow OB is a solid powder with a characteristic yellow color. [, ] It exhibits poor solubility in water but dissolves readily in organic solvents like n-dodecane and oils. [, , ] This solubility behavior stems from the dominant hydrophobic character imparted by its hydrocarbon structure. [, , ] Its absorption spectrum can be influenced by the surrounding environment, offering insights into its location and interactions within micellar systems. [, ]
Surfactant Chemistry:
Oil Yellow OB serves as a model hydrophobic solute in studying the solubilization capacity of various surfactants and surfactant mixtures. [, , , , , , , , ] Its solubilization behavior provides valuable insights into the structure and properties of micelles formed by different surfactants, including their size, shape, and aggregation number. [, , , ] This information is crucial for optimizing surfactant formulations for applications in detergents, cosmetics, and pharmaceuticals. []
Material Science:
Oil Yellow OB has been investigated for its adsolubilization properties, where it gets incorporated into surfactant bilayers adsorbed onto solid surfaces like silica and alumina. [, ] This property makes it relevant for developing modified surfaces with controlled wettability and potential applications in areas like coatings and separations. []
Analytical Chemistry:
Due to its distinct color and solubility properties, Oil Yellow OB has been utilized in analytical techniques like thin-layer chromatography (TLC) for separating and identifying other oil-soluble dyes and compounds. [, ] This application highlights its utility in analyzing complex mixtures containing nonpolar components.
Related Compounds
Oil Yellow AB
Compound Description: Oil Yellow AB (C.I. 11380) is an oil-soluble azo dye commonly used as a food coloring agent. It is structurally similar to Yellow OB but lacks a methyl substituent on the phenyl ring. Studies have examined its stability in margarine and its separation from related dyes using thin-layer chromatography [, , ].
Relevance: Oil Yellow AB is structurally related to Yellow OB (1-o-tolylazo-2-naphthylamine) as both belong to the azo dye class and share a common 2-naphthylamine moiety. Their properties, such as solubility and chromatographic behavior, have been directly compared in several studies. For instance, Oil Yellow AB showed higher stability than Yellow OB in margarine []. Additionally, thin-layer chromatography effectively separated these dyes based on their slight structural differences [, ].
β-Naphthylamine
Compound Description: β-Naphthylamine is an aromatic amine and a known carcinogen [, ]. It can be present as an impurity in the synthesis of certain azo dyes, including Yellow AB and Yellow OB [].
Relevance: β-Naphthylamine is a significant concern regarding Yellow OB (1-o-tolylazo-2-naphthylamine) because it can be present as an impurity during the dye's production. The presence of β-Naphthylamine in Yellow OB raises toxicological concerns due to its carcinogenic properties. Studies have highlighted the importance of monitoring and minimizing β-Naphthylamine levels in food dyes like Yellow AB and Yellow OB to mitigate potential health risks [].
Aniline
Compound Description: Aniline is an aromatic amine used as a precursor in various chemical syntheses [, ]. It has been identified as a metabolite of Yellow AB in experimental animals [].
o-Toluidine
Compound Description: o-Toluidine is an aromatic amine used as an intermediate in the production of dyes and other chemicals [, ]. It has been identified as a metabolite of Yellow OB in experimental animals [].
Relevance: o-Toluidine is a direct metabolite of Yellow OB (1-o-tolylazo-2-naphthylamine) in experimental animals []. This metabolic pathway highlights a critical aspect of Yellow OB's toxicity as o-Toluidine is a known carcinogen. The presence of o-Toluidine as a metabolite raises significant concerns regarding the safety of using Yellow OB as a food coloring agent.
Oil Orange SS
Compound Description: Oil Orange SS (C.I. 12100) is an oil-soluble dye often used in biological staining and as a food coloring agent. Studies have explored its use in adsolubilization processes on alumina surfaces and its separation from similar dyes using thin-layer chromatography techniques [, , ].
Relevance: Oil Orange SS, similar to Yellow OB (1-o-tolylazo-2-naphthylamine), is an oil-soluble dye, and their properties and chromatographic behavior have been directly compared in research involving their separation and characterization [, ]. Thin-layer chromatography effectively separates these dyes based on their structural differences, providing insights into their individual characteristics and potential applications [, ].
Oil Red XO
Compound Description: Oil Red XO (C.I. 12140) is a lysochrome (fat-soluble dye) primarily used for staining neutral triglycerides and lipids on frozen sections and some lipoproteins on paraffin sections. It is commonly employed in histology and microscopy for visualizing fat droplets in cells and tissues. Studies have focused on its separation from similar dyes using techniques like thin-layer chromatography [, ].
Relevance: Oil Red XO, like Yellow OB (1-o-tolylazo-2-naphthylamine), is an oil-soluble dye, and their chromatographic behavior has been compared in research involving their separation and identification [, ]. Thin-layer chromatography has proven effective in separating these dyes, showcasing their distinct properties and facilitating their individual analysis [, ].
Sudan I
Compound Description: Sudan I (also known as Solvent Yellow 14 and C.I. 12055) is an organic compound, typically classified as an azo dye. It is an intensely orange-red solid that is added to color waxes, oils, petrol, solvents, and polishes. Sudan I has also been used as a research chemical to study beta-amyloid plaques in the brains of people with Alzheimer's disease. Sudan I is a possible carcinogen [].
Relevance: Sudan I, like Yellow OB (1-o-tolylazo-2-naphthylamine), is an azo dye known to cause pigmented contact dermatitis []. It shares structural similarities with Yellow OB, particularly the presence of an azo group (-N=N-) which links two aromatic rings. This structural similarity is important because it can lead to cross-reactivity, meaning that individuals sensitized to one azo dye may also react to others with similar structures.
Sudan II
Compound Description: Sudan II (also known as Solvent Orange 7 and C.I. 12100) is an organic compound, typically classified as a diazo dye. It is an intensely orange-red solid that is added to color waxes, oils, petrol, solvents, and polishes [].
Relevance: Sudan II, similar to Yellow OB (1-o-tolylazo-2-naphthylamine), is an azo dye associated with causing pigmented contact dermatitis. The structural similarity between Sudan II and Yellow OB, particularly the presence of the azo group, is crucial for their shared ability to induce allergic reactions [].
Orange SS
Compound Description: Orange SS (C.I. 12100), also known as 1-amino-2-(4′-sulfo-1′-phenylazo)-naphthalene, is a synthetic azo dye primarily used as a coloring agent in various applications [].
Relevance: Orange SS, like Yellow OB (1-o-tolylazo-2-naphthylamine), is an azo dye known to cause pigmented contact dermatitis []. This highlights the potential for cross-reactivity and allergic reactions to azo dyes due to shared structural features.
Vacanceine Red
Compound Description: Vacanceine Red is an azo dye previously used in cosmetics and personal care products, but its use is now restricted in many countries due to safety concerns [].
Relevance: Vacanceine Red, similar to Yellow OB (1-o-tolylazo-2-naphthylamine), is an azo dye and has been identified as a potential allergen, causing pigmented contact dermatitis []. Its relevance lies in understanding the shared characteristics of azo dyes and their potential to elicit allergic reactions in susceptible individuals.
Compound Description: 2-Naphthol is an organic compound used as an intermediate in the production of dyes, pigments, and other chemicals [].
Soluble in alcohol, ether, benzene, carbon tetrachloride, vegetable oils, glacial acetic acid. Practically insoluble in water In water, 8.30X10-2 mg/L at 25 °C (est)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rheumatoid arthritis (RA) is a chronic, autoimmune, systemic, and inflammatory disease that causes synovial joint symptoms and can limit range of motion in severe cases. The disease is associated with extra-articular manifestations, progressive disability, and comorbidities including cardiovascular disease and mental disorders. 50-70% of patients with RA are unable to achieve sustained clinical remission despite the availability of several treatments including disease-modifying anti-rheumatic drugs (DMARDS) like [methotrexate], interleukin-6 (IL-6) blockers, and tumor necrosis factor (TNF) inhibitors. New therapeutic developments target other inflammatory pathways implicated in RA including the Janus kinase (JAK) signaling pathway as seen with filgotinib. There are four JAK subtypes which include JAK1, JAK2, JAK3, and tyrosine kinase 2. Non-selective JAK inhibitors like [tofacitinib] target JAK1 and JAK3 subtypes with minimal activity at JAK2. In contrast, the newly approved filgotinib is a highly selective JAK1 inhibitor. JAK2 and JAK3 play important roles in both immune and hematologic functions; therefore, selectivity for JAK1 aims to improve the safety profile of filgotinib while maintaining clinical efficacy. Filgotinib is currently reserved for patients who cannot tolerate DMARDs, or who have been unable to achieve remission in response to one or more DMARDs. Filgotinib is an orally bioavailable inhibitor of the tyrosine kinase Janus kinase 1 (JAK1), with potential anti-inflammatory and immunomodulating activities. Upon oral administration, filgotinib specifically targets, binds to, and inhibits the phosphorylation of JAK1, which interferes with JAK/STAT (signal transducer and activator of transcription)-dependent signaling. As JAK1 mediates signaling of many pro-inflammatory cytokines, JAK1 inhibition prevents cytokine signaling and activity in many inflammatory and immune-mediated processes and leads to a decrease in inflammation and activation of certain immune cells. JAK1 plays a key role in the signaling and activity of many cytokines and growth factors and is often dysregulated in a variety of autoimmune and inflammatory diseases, as well as some malignancies.
A complex of polyene antibiotics obtained from Streptomyces filipinensis. Filipin III alters membrane function by interfering with membrane sterols, inhibits mitochondrial respiration, and is proposed as an antifungal agent. Filipins I, II, and IV are less important.
Filixic acid ABA is a natural product isolated from driedopteris crassirhizoma Nakai. Rhizome. Filixic acid ABA exhibits inhibitory effects on neuraminidase of influenza virus H5N1 with IC50 as 29.57 ± 2.48 uM, it may have anti-influenza virus activity.
Filociclovir is under investigation in clinical trial NCT01433835 (Safety and Pharmacokinetics of Single Oral Doses of Filociclovir in Healthy Volunteers).
Filorexant has been used in trials studying the prevention and treatment of Migraine, Headache, Polysomnography, Diabetic Neuropathy, Painful, and Major Depressive Disorder, Recurrent.
Fimaporfin is a synthetic light-activated compound composed of three benzenesulfonic acid isomers: fimaporfin A (TPCS2a; tetraphenyl chlorin disulfonate), fimaporfin B, and fimaporfin C, with potential photosensitizing activity upon photodynamic therapy (PDT). Upon intradermal administration, fimaporfin is incorporated into the tumor cells' endosome and lysosome membranes. Subsequently, cytotoxic agents are administered and accumulate in the endosomal and lysosomal compartments; upon local activation by light, fimaporfin produces reactive oxygen species (ROS), such as singlet oxygen, damaging endo/lysosomal membranes and accumulated cytotoxic agents are released into the tumor cell cytosol. This photochemical internalization (PCI) method can enhance the efficacy and selectivity of cytotoxic agents.
Finasteride is an aza-steroid that is a synthetic drug for the treatment of benign prostatic hyperplasia. It has a role as an androgen antagonist, an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor and an antihyperplasia drug. It is an aza-steroid, a 3-oxo steroid and a delta-lactam. It derives from a hydride of a 5alpha-androstane. Finasteride is a synthetic 4-azasteroid compound and specific inhibitor of steroid Type II 5α-reductase, which is an intracellular enzyme that converts the androgen testosterone into 5α-dihydrotestosterone (DHT). It works in a similar fashion as [dutasteride], which is another 5-alpha-reductase inhibitor, by exerting antiandrogenic effects. Finasteride is an orally active drug that was first approved by the FDA in 1992 for the treatment of benign prostatic hyperplasia to improve symptoms and reduce the risk for acute urinary retention or the need for surgical procedures. In 1998, it was approved by the FDA to treat male pattern hair loss. Finasteride is commonly marketed under the brand names Propecia and Proscar to be used aloneo or in combination with [doxazosin], an alpha-blocker. Both benign prostatic hyperplasia and androgenic alopecia are androgen-dependent disorders that are characterized by in situ high levels of DHT. In the treatment of benign prostate hyperplasia, alpha-blockers such as [tamsulosin] and [terazosin] are also used. Compared to alpha-blockers that focus on providing the rapid relief of symptoms, 5α-reductase inhibitors aim to target the underlying disease by blocking the effects of the primary androgen involved in benign prostate hyperplasia and androgenic alopecia, thus reducing the risk for secondary complications while providing symptom control. Finasteride is a 5-alpha Reductase Inhibitor. The mechanism of action of finasteride is as a 5-alpha Reductase Inhibitor. Finasteride is a 5-alpha reductase inhibitor used to treat symptoms of benign prostatic hypertrophy and male pattern baldness. Finasteride is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of clinically apparent, acute liver injury. Finasteride is a synthetic 4-azasteroid compound. Finasteride competitively binds to and inhibits steroid type II 5-alpha-reductase in the prostate gland, liver, and skin, thereby interfering with the enzymatic conversion of testosterone to 5-dihydrotestosterone (DHT) and reducing serum DHT levels. The reduction in serum DHT levels results in diminished stimulation of androgen receptors in the nuclei of prostate cells and, so, diminished prostate cell proliferation. An orally active testosterone 5-alpha-reductase inhibitor. It is used as a surgical alternative for treatment of benign prostatic hyperplasia. An orally active 3-OXO-5-ALPHA-STEROID 4-DEHYDROGENASE inhibitor. It is used as a surgical alternative for treatment of benign PROSTATIC HYPERPLASIA. See also: Finasteride; tadalafil (component of); Finasteride; minoxidil (component of); Alfatradiol; finasteride; minoxidil sulfate ester (component of) ... View More ...
Finerenone, or BAY 94-8862, is a mineralocorticoid receptor antagonist indicated to reduce the risk of sustained decline in glomerular filtration rate, end stage kidney disease, cardiovascular death, heart attacks, and hospitalization due to heart failure in adults with chronic kidney disease associated with type II diabetes mellitus. Patients with kidney disease, would originally be given [spironolactone] or [eplerenone] to antagonize the mineraclocorticoid receptor. Spironolactone has low selectivity and affinity for the receptor; it dissociates quickly and can also have effects at the androgen, progesterone, and glucocorticoid receptors. Eplerenone is more selective and has longer lasting effects. More selective nonsteroidal mineralocorticoid antagonists such as [apararenone], [esaxerenone], and finerenone were later developed. So far, finerenone is the only nonsteroidal mineralocorticoid receptor antagonist to be FDA approved. Finerenone was granted FDA approval on 9 July 2021, followed by the EMA approval on 11 March 2022. Finerenone is a Nonsteroidal Mineralocorticoid-Receptor Antagonist. The mechanism of action of finerenone is as a Mineralocorticoid Receptor Antagonist. Finerenone is a selective, nonsteroidal mineralocorticoid receptor antagonist that is used in the therapy of chronic renal disease in patients with type 2 diabetes to slow progression of renal dysfunction and reduce the risk of cardiovascular disease morbidity and mortality. Finerenone has not been linked to serum enzyme elevations during therapy or with instances of clinically apparent liver injury.